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For Researchers, Scientists, and Drug Development Professionals

Abstract
Tifluadom is a unique psychoactive compound belonging to the benzodiazepine class. Unlike

traditional benzodiazepines that primarily interact with GABAA receptors, Tifluadom exhibits

no significant affinity for these sites. Instead, it functions as a potent and selective agonist of

the κ-opioid receptor (KOR). This distinct mechanism of action confers upon Tifluadom a

pharmacological profile characterized by analgesic, sedative, and diuretic effects, which have

been observed in preclinical studies. However, its activity at the KOR is also associated with

undesirable effects such as dysphoria and hallucinations, which has limited its therapeutic

development. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical and pharmacological properties, and the underlying signaling

mechanisms of Tifluadom. Detailed experimental protocols for its synthesis and key in vitro

and in vivo assays are also presented to facilitate further research and development in this

area.

Chemical Structure and Identification
Tifluadom, with the IUPAC name N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-

benzodiazepin-2-yl]methyl]thiophene-3-carboxamide, is a structurally complex molecule.[1][2]

Its core is a benzodiazepine ring system, which is atypically substituted to confer its unique

opioid receptor activity.
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Identifier Value

IUPAC Name

N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-

benzodiazepin-2-yl]methyl]thiophene-3-

carboxamide[1][2]

SMILES
CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3

F)CNC(=O)C4=CSC=C4[1]

InChI Key NPGABYHTDVGGJK-UHFFFAOYSA-N[1]

CAS Number 83386-35-0[1]

Molecular Formula C₂₂H₂₀FN₃OS[1]

Physicochemical Properties
The physicochemical properties of Tifluadom are crucial for its absorption, distribution,

metabolism, and excretion (ADME) profile. While experimentally determined values for some

properties are not readily available in the literature, computational predictions provide valuable

estimates.

Property Value

Molecular Weight 393.5 g/mol [2]

Predicted pKa Basic: 5.8 (most basic)

Predicted logP 3.9

Predicted Water Solubility 0.01 g/L

Pharmacological Properties
Tifluadom's pharmacological effects are primarily mediated through its agonist activity at the κ-

opioid receptor.

Mechanism of Action
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Tifluadom is a selective agonist for the κ-opioid receptor.[3] Unlike typical benzodiazepines, it

does not modulate the GABAA receptor. The activation of the KOR by Tifluadom leads to a

cascade of intracellular events that produce its characteristic pharmacological effects. Studies

have also indicated that Tifluadom can act as a peripheral cholecystokinin (CCK) receptor

antagonist, which may contribute to some of its observed effects.

Receptor Binding Affinity
The binding affinity of Tifluadom for different opioid receptor subtypes has been investigated in

various studies. The equilibrium dissociation constant (Ki) is a measure of this affinity, with

lower values indicating a stronger binding.

Receptor Subtype Binding Affinity (Ki) Reference

κ (kappa)
0.50 nM (for a related

derivative)
[4]

μ (mu)
Almost equipotent to kappa in

one study
[1]

δ (delta)
~10 times less potent than mu

and kappa
[1]

Note: The binding affinity values can vary between different studies and experimental

conditions.

Pharmacological Effects
The activation of κ-opioid receptors by Tifluadom results in a range of physiological and

behavioral effects:

Analgesia: Tifluadom has demonstrated potent analgesic effects in various animal models

of pain.[3]

Sedation: It also produces sedative effects.[3]

Appetite Stimulation: Tifluadom has been shown to stimulate appetite in preclinical studies.

[3]
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Diuresis: An increase in urine output is another observed effect.

Dysphoria and Hallucinations: A significant drawback of KOR agonists, including Tifluadom,

is the induction of undesirable psychological effects such as dysphoria and hallucinations,

which has hindered their clinical development.[3]

Signaling Pathways
Upon binding to the κ-opioid receptor, Tifluadom initiates a series of intracellular signaling

events. The KOR is a G-protein coupled receptor (GPCR), and its activation by an agonist like

Tifluadom leads to the following canonical pathway:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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